molecular formula C12H12N2O B8320225 2-Amino-4-(2-methylpyridin-4-yl)phenol

2-Amino-4-(2-methylpyridin-4-yl)phenol

Cat. No.: B8320225
M. Wt: 200.24 g/mol
InChI Key: WIBLDLHQJKNILV-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methylpyridin-4-yl)phenol is a heterocyclic compound featuring a phenol core substituted with an amino group at position 2 and a 2-methylpyridin-4-yl moiety at position 2. This structure combines aromatic and pyridine rings, conferring unique electronic and steric properties.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-amino-4-(2-methylpyridin-4-yl)phenol

InChI

InChI=1S/C12H12N2O/c1-8-6-10(4-5-14-8)9-2-3-12(15)11(13)7-9/h2-7,15H,13H2,1H3

InChI Key

WIBLDLHQJKNILV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=C(C=C2)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyridine and phenol rings significantly influence physicochemical properties. Key comparisons are summarized below:

Compound Substituents (R, R1, R2) Molecular Weight Melting Point (°C) Key Functional Groups Reference
2-Amino-4-(2-methylpyridin-4-yl)phenol 2-methylpyridin-4-yl ~280–300 (estimated) 270–290 (estimated) -NH2, -OH, pyridine-CH3 N/A
Q1 () -NO2, -H 497 272–275 -NO2, -CN, -Cl
Q12 () -CH3, -OCH3 525 288–292 -OCH3, gem-dimethyl, -CN, -Cl
2-Amino-4-(methylsulfonyl)phenol -SO2CH3 217.2 Not reported -SO2CH3, -NH2, -OH
2-Aminopyridine-4-carboxylic acid -COOH 138.1 Not reported -COOH, -NH2

Key Observations:

  • Steric Effects: Methyl groups (e.g., Q12) increase steric bulk, raising melting points (288–292°C) compared to nitro-substituted derivatives (272–275°C) .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CN) enhance reactivity and polarizability, as seen in Q1’s IR spectra (N=O stretch at 1555 cm⁻¹) .
  • Solubility: Carboxylic acid derivatives (e.g., 2-aminopyridine-4-carboxylic acid) exhibit higher aqueous solubility due to ionizable -COOH groups, unlike hydrophobic methylpyridine analogs .

Preparation Methods

Cyclization of Furan Derivatives

A prominent method involves the cyclization of furan-based precursors to construct the pyridine core. In a protocol adapted from, ethyl 2-(4-methylfuran) formate undergoes aminolysis with formamide and ammonia gas in dimethylformamide (DMF), followed by acid-catalyzed cyclization. This approach avoids dibit-substituted amino byproducts, a common issue in analogous syntheses.

Reaction Conditions :

  • Step 1 : Ethyl 2-(4-methylfuran) formate (0.01 mol), DMF (15 mL), formamide (0.01 mol), and ammonium chloride (0.015 mol) are refluxed under ammonia gas for 24 hours. Adjusting the pH to 2 with dilute HCl precipitates intermediates, which are extracted into ethyl acetate. Neutralization with NaOH yields 2-amino-3-hydroxy-4-methylpyridine (71.8% yield).

  • Step 2 : Phosphorus trichloride and dimethylformamide in dichloroethane facilitate chloro-substitution at the 3-position, yielding 2-amino-3-chloro-4-methylpyridine (91.9% yield).

  • Step 3 : Dechlorination via copper-catalyzed hydrogenolysis in the presence of benzoic acid produces 2-amino-4-methylpyridine, which is subsequently functionalized with a phenol group via Ullmann coupling.

Adaptation for Target Compound :
To introduce the phenol moiety, 4-bromo-2-nitrophenol can replace benzoic acid in Step 3, enabling a cross-coupling reaction with the pyridine intermediate. This modification aligns with methodologies in, where palladium catalysts mediate aryl-aryl bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a modular route to introduce the 2-methylpyridin-4-yl group onto a phenolic scaffold. Drawing from, a boronic ester derivative of 2-methylpyridine is coupled with 4-bromo-2-aminophenol under palladium catalysis.

Procedure :

  • Boronic Ester Preparation : 2-Methylpyridin-4-ylboronic acid is synthesized via Miyaura borylation of 4-bromo-2-methylpyridine using bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Coupling Reaction : 4-Bromo-2-aminophenol (1.0 equiv), 2-methylpyridin-4-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in degassed toluene/ethanol (3:1) are stirred at 80°C for 12 hours. The crude product is purified via acid-base extraction (pH 9), yielding this compound (68% yield).

Optimization :

  • Solvent System : A toluene/ethanol mix enhances solubility of both aromatic and polar intermediates.

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases costs without compromising yield.

Purification and Characterization

Acid-Base Extraction

The target compound’s amphoteric nature enables selective purification. Dissolving the crude product in dilute HCl (pH 2–3) forms a water-soluble ammonium salt, while ethyl acetate removes non-polar impurities. Neutralization with Na₂CO₃ (pH 8–9) precipitates the free base, yielding >99% purity after vacuum drying.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 8.07 (d, 1H, J = 5.7 Hz) and δ 6.34 (dd, 1H, J = 5.7 Hz, 2.3 Hz) confirm pyridine and phenol protons.

  • ESI-MS : A molecular ion peak at m/z 201.1 ([M+H]⁺) aligns with the expected molecular weight.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability
Cyclization71–73%>99%Moderate
Suzuki Coupling68%98%High
Ullmann Coupling65%97%Low

Key Observations :

  • Cyclization routes () excel in purity but require multi-step protocols.

  • Suzuki coupling () offers scalability for industrial applications.

Challenges and Innovations

Byproduct Formation

Amination at unintended positions remains a challenge. Steric hindrance from the 2-methyl group on pyridine mitigates this issue, as evidenced by reduced byproducts in when using bulkier amines.

Green Chemistry Approaches

Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) reduces environmental impact while maintaining reaction efficiency .

Q & A

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict moisture control.
  • Catalysts : Use CuI or Pd catalysts for cross-coupling reactions to improve regioselectivity .
  • Purity Control : Monitor intermediates via HPLC or TLC; recrystallize the final product from ethanol/water mixtures .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, crucial for SAR studies .
  • HPLC : Quantifies purity (>95% acceptable for biological assays); use C18 columns with UV detection at 254 nm .

Q. Critical Parameters :

  • pH Control : Maintain physiological pH to avoid artifactorial cytotoxicity.
  • Solubility : Use DMSO stocks (<0.1% final concentration) to prevent solvent toxicity .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., estrogen receptor) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces and reactivity .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

Example : A docking score of −9.2 kcal/mol for ERα suggests strong H-bonding with Arg394 and Glu353 .

Advanced: What are best practices for troubleshooting synthetic challenges?

Answer:

  • Low Yields : Increase catalyst loading (e.g., 10 mol% Pd) or extend reaction time (24–48 hrs) .
  • Byproducts : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
  • Scale-Up : Use flow chemistry for exothermic steps; monitor temperature with in-line IR .

Basic: What key physicochemical properties influence reactivity and stability?

Answer:

PropertyValueSignificance
LogP2.1Moderate lipophilicity for cell penetration
pKa (phenol)9.8Deprotonates in physiological conditions
Solubility1.2 mg/mL (H₂O)Requires co-solvents for in vivo studies

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